molecular formula C9H6BrF4NO B1393241 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide CAS No. 1284786-05-5

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Cat. No. B1393241
M. Wt: 300.05 g/mol
InChI Key: AMEFKRYFJCUSNZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a chemical compound with the molecular formula C9H6BrF4NO . It has an average mass of 300.048 Da and a mono-isotopic mass of 298.956879 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon ©, hydrogen (H), and fluorine (F) atoms .

Scientific Research Applications

Crystal Structures

  • The crystal structures of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromides, have been studied, revealing interactions like C─Br⋯Br− halogen bonding and π–π stacking, contributing to an understanding of molecular interactions in these compounds (Althagbi, Evans, & Saunders, 2018).

Molecular Synthesis and Structure Analysis

  • 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed for its molecular structure, providing insights into the design of fluorescent initiators for polymerizations (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, similar to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, have been explored for their antibacterial and antifungal properties, highlighting potential applications in medical research (Baranovskyi et al., 2018).

Mutagenic Effect Studies

  • Research on the mutagenic effect of chiral or racemic 2-bromo-propanamides, including structures similar to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, offers insights into their biological interactions, particularly in bacterial systems (Dolzani et al., 1992).

Organic Synthesis and Reaction Studies

  • Studies have been conducted on reactions and stability of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, like 2-bromo-3,4,5,6-tetrafluorophenyllithium, which are crucial for understanding the behavior of these compounds in organic synthesis (Tamborski & Soloski, 1967).

Photocleavage Reactions

  • The photocleavage reactions of monothioimides, closely related to the 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide structure, have been studied, providing valuable information on their potential use in photochemical applications (Fu, Scheffer, & Trotter, 1998).

properties

IUPAC Name

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEFKRYFJCUSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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